

Application Note: 3-(Chloromethyl)-6-methylpyridazine in Kinase Inhibitor Synthesis

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Compound of Interest

Compound Name: 3-(Chloromethyl)-6-methylpyridazine

Cat. No.: B13083777

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Executive Summary

3-(Chloromethyl)-6-methylpyridazine is a high-value heterocyclic building block used to introduce the (6-methylpyridazin-3-yl)methyl moiety into small molecule inhibitors. In kinase drug discovery, this fragment serves two critical functions:

- **Solubility Enhancer:** The pyridazine ring (pKa ~2.3) acts as a polar surrogate for phenyl or pyridine rings, significantly lowering logP while maintaining aromatic pi-stacking interactions.
- **Solvent-Exposed Tail Anchor:** The highly reactive chloromethyl group serves as an electrophilic handle for attaching solubilizing groups (e.g., N-methylpiperazine, morpholine) to the "hinge-binding" core of a kinase inhibitor.

This guide details the handling, reactivity, and application of this compound in synthesizing c-Met and BCR-ABL inhibitor analogs.

Chemical Profile & Reactivity[1][2][3]

Property	Specification
Compound Name	3-(Chloromethyl)-6-methylpyridazine
CAS Number	1956365-18-6 (Hydrochloride salt preferred for stability)
Molecular Weight	142.59 g/mol (Free base); 179.05 g/mol (HCl salt)
Reactivity Class	Benzylic-type Electrophile (High reactivity)
Storage	-20°C, Hygroscopic. Store under Argon.
Safety Hazard	Vesicant/Lachrymator. Handle in a fume hood.

Mechanistic Insight: The "Pyridazine Advantage"

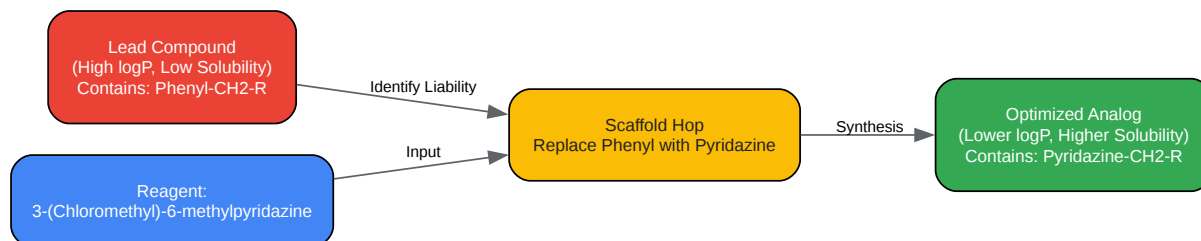
Unlike a standard benzyl chloride, the chloromethyl group on a pyridazine ring is electronically activated by the electron-deficient diazine ring. This makes it:

- More reactive toward nucleophiles (amines, thiols, alkoxides) than benzyl chloride.
- Prone to decomposition (polymerization) as a free base. Recommendation: Always handle as the HCl salt or generate the free base in situ immediately before use.

Strategic Application: Scaffold Hopping

In kinase inhibitor optimization, replacing a benzyl group with a pyridazinyl-methyl group is a proven strategy to reduce lipophilicity and improve metabolic stability.

Figure 1: Scaffold Hopping Strategy (Graphviz Diagram)



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Caption: Logical flow of replacing a lipophilic benzyl linker with a polar pyridazine linker to improve drug-like properties.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block (If not purchased)

Note: While commercially available, in-house synthesis ensures freshness.

Reaction: 3,6-Dimethylpyridazine

Critical Step (Chlorination):

- Dissolve (6-methylpyridazin-3-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M).
- Cool to 0°C under
.
- Add
(1.5 eq) dropwise. Caution: Gas evolution (
, HCl).
- Stir at RT for 2 hours. Monitor by TLC (EtOAc/MeOH).

- Workup: Evaporate volatiles in vacuo. Do not perform an aqueous workup (risk of hydrolysis). Triturate the residue with

to obtain the HCl salt as a beige solid.
- Yield: Typically 85-95%.

Protocol B: Coupling to Kinase Inhibitor Cores (Reaction)

This protocol describes attaching a solubilizing tail (e.g., N-methylpiperazine) to the pyridazine linker.

Target: Synthesis of 3-((4-methylpiperazin-1-yl)methyl)-6-methylpyridazine (Common "tail" motif).

Reagents:

- **3-(Chloromethyl)-6-methylpyridazine HCl** (1.0 eq)
- N-Methylpiperazine (1.2 eq)
- (3.0 eq) or DIPEA (3.0 eq)
- Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

- Preparation: In a flame-dried round-bottom flask, suspend **3-(chloromethyl)-6-methylpyridazine HCl** (1 mmol, 179 mg) in anhydrous MeCN (5 mL).
- Base Addition: Add powdered, dry

(3 mmol, 414 mg). Stir for 10 minutes at RT to neutralize the HCl salt.
- Nucleophile Addition: Add N-methylpiperazine (1.2 mmol, 133 μ L) dropwise.
- Reaction: Heat the mixture to 60°C for 4–6 hours.

- Monitoring: LCMS should show conversion to product (M+H = ~207). The starting chloride is unstable on silica; rely on LCMS.
- Workup:
 - Filter off the inorganic salts.
 - Concentrate the filtrate.^[1]
 - Purification: The product is highly polar. Purify via amine-functionalized silica (NH-silica) using DCM/MeOH (95:5) or reverse-phase prep-HPLC (Water/MeCN + 0.1% Formic Acid).
- Validation:

NMR (DMSO-
) should show a singlet at
ppm (pyridazyl-
-N) and aromatic doublets at
ppm.

Protocol C: Ether Synthesis (Phenol Alkylation)

Used when attaching the pyridazine unit to a phenolic kinase core (e.g., c-Met inhibitors like crizotinib analogs).

Reagents:

- Phenolic Core (1.0 eq)
- **3-(Chloromethyl)-6-methylpyridazine HCl** (1.2 eq)
- (2.5 eq)
- DMF (anhydrous)

Procedure:

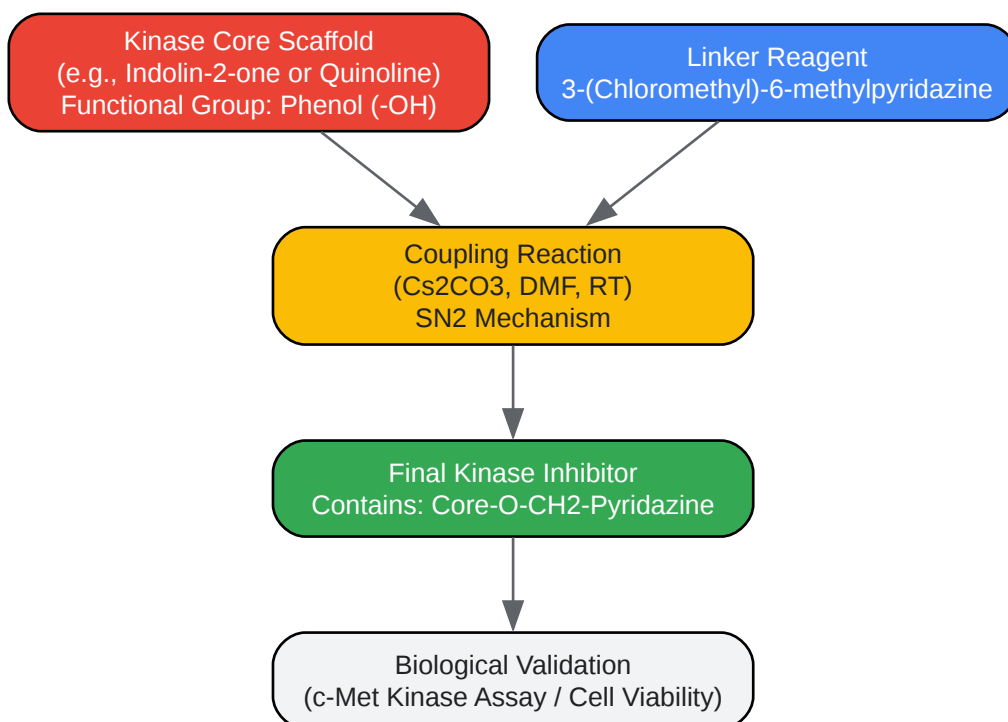
- Dissolve the phenolic core in DMF (0.1 M).
- Add

and stir at RT for 15 min to form the phenoxide.
- Add the pyridazine chloride (solid) in one portion.
- Stir at RT for 12 hours. Note: Heating $>50^{\circ}\text{C}$ may cause N-alkylation of the pyridazine ring by the phenol (side reaction).
- Quench with water, extract with EtOAc, and purify.

Pathway Visualization: c-Met Inhibitor Synthesis

The following diagram illustrates the convergence of the pyridazine building block with a kinase inhibitor scaffold.

Figure 2: Convergent Synthesis Workflow (Graphviz)



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Caption: Convergent synthetic route coupling the pyridazine linker to a kinase core scaffold.

Troubleshooting & Expert Tips

Issue	Probable Cause	Solution
Low Yield (Amine Coupling)	Formation of quaternary ammonium salts (over-alkylation).	Use a slight excess of the amine (1.2–1.5 eq). Add the chloride slowly to the amine solution.
Black Tar Formation	Decomposition of free base chloride.	Do not store the free base. Use the HCl salt directly in the reaction with excess base ().
Regioselectivity (Phenol)	N-alkylation of the pyridazine ring instead of O-alkylation.	Use (softer cation promotes O-alkylation). Keep temperature <40°C.
Product Instability	Oxidation of the benzylic position.	Store final compounds as HCl or fumarate salts. Avoid prolonged exposure to light/air.

References

- Sigma-Aldrich. Product Specification: **3-(Chloromethyl)-6-methylpyridazine** hydrochloride. [Link](#)(Verified Source for CAS 1956365-18-6).
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- Organic Syntheses. General Procedures for Chlorination of Heterocyclic Alcohols. [Link](#).

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